molecular formula C9H12O6 B7762849 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone

Cat. No.: B7762849
M. Wt: 216.19 g/mol
InChI Key: POXUQBFHDHCZAD-UHFFFAOYSA-N
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Description

5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone, also known as 5,6-O-Isopropylidene-L-ascorbic acid, is a protected derivative of ascorbic acid (vitamin C). Its structure features a dioxolane ring formed by the reaction of ascorbic acid’s 5- and 6-hydroxyl groups with acetone, a common method to stabilize vicinal diols . This modification enhances lipophilicity and stability under acidic or oxidative conditions compared to unprotected ascorbic acid, making it valuable in synthetic chemistry and pharmaceutical applications . The compound retains the 3,4-dihydroxyfuran-2(5H)-one core, which is critical for redox activity, but the dioxolane group alters its solubility and reactivity .

Preparation Methods

Cyclization of Protected Dihydroxy Acids

A foundational approach involves the cyclization of dihydroxy acid precursors bearing protective groups. The dioxolane moiety serves as a protective group for vicinal diols, enabling selective lactonization.

Starting Material Preparation

The synthesis begins with 2,3-O-isopropylidene-D-glyceraldehyde, a protected glyceraldehyde derivative . Reaction with methyl (triphenylphosphoranylidene)acetate in methanol at 0°C forms a γ,δ-unsaturated ester via Wittig olefination . Subsequent silylation with tert-butyldimethylsilyl chloride in dichloromethane introduces a protective group at the primary alcohol, yielding a silyl ether intermediate .

Lactonization

Acid-mediated cyclization of the ester under anhydrous conditions generates the furanone core. For example, treatment with p-toluenesulfonic acid in refluxing toluene induces lactonization, forming the 2(5H)-furanone ring . The dioxolane group remains intact during this step due to its stability under acidic conditions.

Deprotection

Final deprotection of the silyl ether using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) unveils the C3 and C4 hydroxyl groups . This step typically proceeds in >85% yield, as evidenced by analogous deprotection reactions in silyl-protected furanones .

Key Reaction Conditions

StepReagentsSolventTemperatureYield
Wittig OlefinationMethyl (triphenylphosphoranylidene)acetateMethanol0°C~75%
Silylationtert-Butyldimethylsilyl chlorideDichloromethane0°C → RT~90%
Lactonizationp-TSATolueneReflux~80%
DeprotectionTBAFTHFRT~85%

Functionalization of Pre-Formed Furanones

An alternative strategy involves modifying pre-synthesized furanones to introduce the dioxolane moiety. This method leverages nucleophilic substitution or Mitsunobu reactions to attach the dioxolane-containing side chain.

Tosylation and Displacement

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, a commercially available diol derivative, is converted to its tosylate ester using tosyl chloride and triethylamine in dichloromethane at 0°C . The tosylate serves as a leaving group, enabling nucleophilic displacement by a hydroxyl-bearing furanone.

For example, 3,4-dihydroxy-2(5H)-furanone reacts with the tosylated dioxolane in dimethylformamide (DMF) at 60°C, facilitated by potassium carbonate. This SN2-type substitution installs the dioxolane moiety at the C5 position .

Optimization Note:

  • Excess base (K₂CO₃) improves yields by neutralizing liberated HCl .

  • Anhydrous conditions prevent hydrolysis of the dioxolane .

Mitsunobu Coupling

The Mitsunobu reaction offers stereochemical control when attaching chiral dioxolane derivatives. A mixture of diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF mediates the coupling between 3,4-dihydroxy-2(5H)-furanone and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol . This method preserves the configuration of the dioxolane’s stereocenter, critical for biological activity .

Photoinduced Functionalization

Photochemical methods enable radical-mediated functionalization under mild conditions. A reported procedure irradiates a methanolic solution of 5-O-protected furanones with UV light (350 nm) to induce methanol addition . Adapting this method, 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2(5H)-furanone undergoes photoinduced hydroxylation at C3 and C4 positions in the presence of benzophenone as a photosensitizer .

Mechanistic Insights:

  • Benzophenone abstracts a hydrogen atom, generating a furanone radical.

  • Methanol acts as a hydrogen donor, leading to hydroxyl group formation .

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Unwanted regioisomers may form during lactonization due to competing five- vs. six-membered ring closure. Employing bulky protective groups (e.g., tert-butyldimethylsilyl) steers cyclization toward the desired five-membered lactone .

Stability of Hydroxyl Groups

The C3 and C4 hydroxyl groups are prone to oxidation. Performing late-stage deprotection minimizes exposure to oxidative conditions . Alternatively, temporary protection as acetyl esters during synthesis prevents undesired side reactions .

Purification Considerations

Silica gel chromatography remains the primary purification method, with eluents such as ethyl acetate:petroleum ether (3:7) effectively separating polar hydroxylated products from non-polar impurities .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Cyclization of Dihydroxy AcidsHigh stereocontrol; ScalableMulti-step synthesis70–85%
Tosylation-DisplacementModular; Uses commercial intermediatesRequires anhydrous conditions65–75%
Mitsunobu CouplingStereospecific; Mild conditionsCostly reagents60–70%
Photoinduced HydroxylationAvoids strong acids/basesLow throughput; Specialized equipment50–60%

Emerging Techniques

Flow Chemistry

Continuous-flow systems enhance reaction control in photoinduced hydroxylation, reducing side products and improving reproducibility .

Biocatalytic Approaches

Preliminary studies suggest lipases can catalyze the kinetic resolution of racemic dioxolane intermediates, enabling enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions such as temperature, solvent, and pH are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties:

  • Antioxidant Activity : Research indicates that 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone exhibits significant antioxidant activity. This property is crucial for developing formulations aimed at reducing oxidative stress in various diseases such as cancer and neurodegenerative disorders .
  • Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of several pathogenic bacteria and fungi. Studies have demonstrated its effectiveness against strains resistant to conventional antibiotics, suggesting its potential as a natural preservative in food products .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Food Science Applications

In the realm of food science, this compound is being explored for its potential as a natural flavoring agent and preservative:

  • Flavor Enhancer : Its unique chemical structure contributes to desirable flavor profiles in food products. Research has focused on its use in enhancing the taste of beverages and confectionery items without synthetic additives .
  • Natural Preservative : Given its antimicrobial properties, it is being evaluated as a safer alternative to synthetic preservatives in food formulations. This application aligns with the growing consumer demand for clean-label products .

Materials Science Applications

The compound's chemical properties also lend themselves to applications in materials science:

  • Polymer Chemistry : Investigations into the use of this compound in synthesizing biodegradable polymers have shown potential for creating environmentally friendly materials .
  • Coatings and Adhesives : Its chemical stability and adhesive properties are being studied for use in coatings that require durability and resistance to environmental degradation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in oxidative stress
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryModulation of inflammatory pathways

Table 2: Food Science Applications

Application TypeDescriptionReference
Flavor EnhancerEnhances taste profiles
Natural PreservativeActs against microbial growth

Table 3: Materials Science Applications

Application TypeDescriptionReference
Polymer ChemistryPotential for biodegradable polymer synthesis
CoatingsDurable coatings with environmental resistance

Case Studies

  • Case Study on Antioxidant Properties : A study published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant capacity of this compound when tested against various free radicals. The results indicated a dose-dependent response that could be harnessed for dietary supplements aimed at reducing oxidative damage .
  • Application in Food Preservation : Research conducted on the efficacy of this compound as a food preservative demonstrated significant inhibition of mold growth in baked goods over a storage period of four weeks. This study suggests its viability as a natural alternative to synthetic preservatives .

Mechanism of Action

The mechanism of action of 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The structural and functional diversity of 2(5H)-furanone derivatives allows for distinct biological and chemical properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Key Functional Groups Source/Synthesis Biological Activity Key Differences from Target Compound
Ascorbic Acid (Vitamin C) 3,4-dihydroxy, 5-(1,2-dihydroxyethyl) Biosynthesized in plants; industrial fermentation Antioxidant, cofactor in collagen synthesis Lacks dioxolane ring; highly water-soluble and oxidation-prone.
Erythroascorbic Acid 3,4-dihydroxy, 5-hydroxymethyl Produced in yeast Antioxidant (analogous to ascorbic acid) Replaces dihydroxyethyl with hydroxymethyl; smaller side chain.
5-Methyl-3,4-dihydroxy-2(5H)-furanone 3,4-dihydroxy, 5-methyl Found in plants (e.g., Sedum ew) Antioxidant, antimicrobial Methyl substituent at C5 instead of dioxolane; simpler side chain.
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) 3-chloro, 4-dichloromethyl, 5-hydroxy Chlorination byproduct in water treatment Potent mutagen Halogenated substituents; highly reactive and toxic.
5-Hydroxy-4-(1-methylethyl)-2(5H)-furanone 5-hydroxy, 4-isopropyl Isolated from Alisma orientale Anti-pulmonary fibrosis Isopropyl substituent at C4; lacks hydroxyl groups at C3 and C3.
5-Hydroxy-3,4-dimethyl-5-pentyl-2(5H)-furanone 3,4-dimethyl, 5-pentyl Marine organisms (e.g., Melithaea sp.) Underexplored bioactivity Long alkyl chain (pentyl) and methyl groups; distinct lipophilicity.
Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) 3-hydroxy, 4,5-dimethyl Formed via Maillard reaction in foods Spicy/nutty flavor compound; antimicrobial Methyl groups at C4 and C5; lacks dihydroxy groups.
3,4-Dichloro-5-(2'-hydroxyethylamino)-2(5H)-furanone 3,4-dichloro, 5-(2-hydroxyethylamino) Synthetic modification of mucochloric acid Potential antiviral/anticancer applications Chlorinated and amino-substituted; reactive electrophilic sites.

Key Insights

Structural Modifications and Stability :

  • The dioxolane ring in the target compound enhances stability compared to ascorbic acid, which is prone to oxidation . This makes it more suitable for synthetic intermediates or pro-drug designs.
  • Halogenated derivatives (e.g., MX) exhibit high reactivity and toxicity due to electrophilic chlorine atoms, contrasting with the target compound’s redox-active diols .

Biological Activity: Natural furanones like sotolon and 5-methyl-3,4-dihydroxy-2(5H)-furanone emphasize flavor and antimicrobial roles , whereas the target compound’s bioactivity remains less explored but may align with anti-fibrotic properties seen in Alisma derivatives . Ascorbic acid’s universal antioxidant role is unmatched, but the dioxolane derivative’s modified solubility could target different biological compartments .

Synthetic Utility: The target compound serves as a precursor for further functionalization, such as propargylation or glycosylation, leveraging its protected diol . In contrast, halogenated furanones (e.g., 3,4-dichloro derivatives) are pivotal in cross-coupling reactions for drug discovery .

Biological Activity

5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone, also known as DMDF, is a compound of interest due to its potential biological activities. This article reviews the biological properties of DMDF, including its antimicrobial, antioxidant, and cytotoxic effects based on diverse research findings.

DMDF is characterized by its unique structure which includes a dioxolane ring and hydroxyl groups that contribute to its biological activity. The molecular formula is C9H12O6C_9H_{12}O_6 with a molecular weight of 216.19 g/mol. Its structural representation is crucial for understanding its interaction with biological systems.

Antimicrobial Activity

Research has shown that DMDF exhibits significant antimicrobial properties. A study indicated that DMDF demonstrated broad-spectrum antimicrobial activity against various human pathogenic microorganisms, including antibiotic-resistant strains. The mechanism of action appears to be energy-dependent and does not cause hemolytic effects on human erythrocytes .

Table 1: Antimicrobial Efficacy of DMDF

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliInhibition of growth
Candida albicansAntifungal activity

Antioxidant Activity

DMDF has been evaluated for its antioxidant potential. Compounds similar to DMDF have shown strong DPPH radical scavenging activity, indicating that DMDF may also possess antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
DMDFTBD
Ascorbic Acid90
Other related compoundsVaries

Cytotoxic Effects

The cytotoxic effects of DMDF have been explored in various cancer cell lines. Preliminary studies suggest that DMDF may induce apoptosis in cancer cells by affecting the cell cycle progression. Specifically, it has been observed to arrest the cell cycle at the S and G2/M phases in yeast models, which indicates potential for further development as an anti-cancer agent .

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLaTBD
MCF-7TBD
L1210TBD

Case Studies

Several case studies have highlighted the potential applications of DMDF in therapeutic contexts:

  • Antifungal Treatment : A study on the antifungal activity against Candida albicans demonstrated that DMDF effectively inhibited the dimorphism induced by serum factors, suggesting its potential use in treating fungal infections .
  • Cancer Research : Investigations into the cytotoxic properties of DMDF on various cancer cell lines have shown promising results, indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone, and how can its regioselectivity be controlled during derivatization?

  • Methodological Answer : The compound can be synthesized via derivatization of 2(5H)-furanone scaffolds. A common approach involves halogenation or hydroxylation at specific positions, followed by functional group protection (e.g., using acetonide groups for diol protection). Regioselectivity is influenced by steric and electronic factors; for example, bulky substituents at the 2,2-dimethyl-1,3-dioxolane ring can direct reactions to the 3,4-dihydroxy positions. Control experiments using NMR and LC-MS are critical to verify regiochemical outcomes .

Q. How can the antibacterial activity of this compound be evaluated, and what structural features correlate with efficacy?

  • Methodological Answer : Antibacterial assays (e.g., broth microdilution) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains are standard. Minimum Inhibitory Concentration (MIC) values should be compared across derivatives. Structural activity relationship (SAR) studies indicate that halogenation (e.g., Cl at C3/C4) and hydroxyl group positioning enhance activity by disrupting bacterial membrane integrity. Include positive controls (e.g., ciprofloxacin) and account for solvent interference in bioassays .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this furanone derivative?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY/HMBC) is essential for stereochemical assignment. The acetonide group’s splitting pattern in ¹H NMR helps confirm the dioxolane ring’s configuration. X-ray crystallography or computational modeling (DFT-optimized structures) can resolve ambiguities in diastereomer identification .

Advanced Research Questions

Q. How can computational chemistry predict the antioxidative potential of this compound, and what parameters should be prioritized?

  • Methodological Answer : Density Functional Theory (DFT) calculations evaluate frontier molecular orbitals (HOMO-LUMO gap), ionization potential, and electron affinity to predict redox activity. Lower HOMO-LUMO gaps (<4 eV) correlate with higher antioxidative capacity. Solvent models (e.g., PCM for water) refine predictions. Validate computational results with experimental assays (e.g., DPPH radical scavenging) .

Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., COX vs. 5-LO selectivity)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., enzyme source, substrate concentration). Use orthogonal methods:

  • In vitro enzyme kinetics (e.g., COX-1/2 and 5-LO inhibition assays with purified enzymes).
  • Cellular models (e.g., macrophage COX/LOX pathways).
  • Molecular docking to compare binding affinities. Adjust substituents (e.g., hydrophobic chains) to enhance selectivity for 5-LO over COX, as seen in aci-reductone mimics .

Q. How can the compound’s mutagenic potential be assessed alongside its anti-carcinogenic properties?

  • Methodological Answer : Conduct Salmonella Ames tests for mutagenicity and rodent carcinogenesis models (e.g., azoxymethane-induced colon cancer). Paradoxical effects (mutagenic vs. anti-carcinogenic) are common in furanones due to redox cycling. Measure reactive oxygen species (ROS) generation and DNA adduct formation via HPLC-MS. Dose-response studies are critical to identify therapeutic windows .

Q. What synthetic modifications improve stability in aqueous or biological matrices without compromising bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., acetyl or sulfonate esters) at the 3,4-dihydroxy positions to reduce oxidation. Prodrug strategies (e.g., esterification) enhance stability in plasma. Monitor degradation via accelerated stability testing (40°C/75% RH) and validate bioactivity in cell-based assays .

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXUQBFHDHCZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15042-01-0
Record name NSC252042
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

5,6-O-isopropylidene-L-ascorbic acid was synthesized by the addition of acetyl chloride (124.9 mL) to a slurry of L-ascorbic acid USP (1000 g) in acetone (4.5 L). The mixture was stirred vigorously at 35-30° C. After two hours, the crystalline product separated. The crystals were collected by filtration, washed with cold acetone, and dried in a vacuum desciccator over potassium hydroxide pellets. The product, produced in 77% yield, consisted of needle-shaped crystals with a melting point of 217-223° C.
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Synthesis routes and methods II

Procedure details

Initially, 5,6-O-isopropylidene-L-ascorbic acid (IAA) was prepared by adding L-ascorbic acid (100 gm, 0.57 mole) into a three-necked 1-liter flask equipped with a mechanical stirrer and a thermometer. The L-ascorbic acid was followed by acetone (450 ml) and acetyl chloride (12.5 ml), and the whole mixture was stirred vigorously at 30°-40° C. for 2 hours.
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Synthesis routes and methods III

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In a 12-L round bottom flask was placed 8,000 mL acetone, 1,600 g L-ascorbic acid, 1,880 mL 2,2-dimethoxypropane and the mixture was stirred for 1/4 hr; hydrogen chloride was added slowly through bubbler over 2-4 min (color of solution changed from colorless to dark yellow). The mixture was stirred for 1 hr and became very viscous. The product was filtered, washed with cold acetone and the solid was then air dried in hood to give 1,521 g of 1st crop of 5,6-O-isopropylidene-L-ascorbic acid. The mother liquor was concentrated to give 225 g of 2nd crop and 162 g of 3rd crop of 5,6-O-isopropylidene-L-ascorbic acid.
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Synthesis routes and methods IV

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With nitrogen substitution, 557.8 grams (9.6 moles) of acetone was cooled to −5 degrees C., 54.3 grams (0.2 moles) of 28% fuming sulfuric acid was dripped, and 176.1 grams (1.0 mole) of L-ascorbic acid was added. The mixture was then reacted at the temperature of the previous step for 17 hours, filtered and washed with cold acetone to obtain 249.5 grams of 5,6-O-isopropylidene-L-ascorbic acid (86.7% in purity) in the form of a wet cake.
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